N-{[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}azepane-1-sulfonamide
Description
This compound belongs to the [1,2,4]triazolo[4,3-a]pyridine sulfonamide class, characterized by a fused heterocyclic core (triazole and pyridine rings) with a sulfonamide substituent. Such structural features are common in medicinal chemistry for optimizing pharmacokinetic and pharmacodynamic properties, particularly in antimalarial and kinase inhibitor research .
Properties
IUPAC Name |
N-[[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]azepane-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3N5O2S/c15-14(16,17)11-6-5-9-22-12(19-20-13(11)22)10-18-25(23,24)21-7-3-1-2-4-8-21/h5-6,9,18H,1-4,7-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLCMDFVFCWULBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)NCC2=NN=C3N2C=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-{[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}azepane-1-sulfonamide is a compound of interest due to its potential biological activities. This article delves into the biological effects of this compound, including its mechanism of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by a trifluoromethyl group and a triazolo-pyridine moiety, which are known to enhance biological activity. The molecular formula is with a molecular weight of approximately 373.37 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 373.37 g/mol |
| Solubility | Soluble in DMSO and methanol |
| Melting Point | Not specified |
Antitumor Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor activity. For instance, derivatives of triazolo-pyridazine have shown effective inhibition against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The most promising derivatives demonstrated IC50 values in the low micromolar range, indicating potent cytotoxic effects .
Case Study:
A derivative structurally related to this compound was tested against A549 cells and exhibited an IC50 value of 1.06 ± 0.16 μM. This suggests that modifications in the azepane sulfonamide structure could lead to enhanced antitumor efficacy .
Kinase Inhibition
The compound's biological activity may also be attributed to its ability to inhibit specific kinases involved in cancer progression. For example, compounds with triazolo-pyridine scaffolds have been noted for their inhibitory effects on c-Met kinase, which plays a crucial role in tumor growth and metastasis. The IC50 values for these inhibitors were comparable to established drugs like Foretinib .
The proposed mechanism of action for this compound involves:
- Inhibition of Kinase Activity: The compound likely binds to the ATP-binding site of kinases such as c-Met, preventing phosphorylation and subsequent signaling pathways that promote cell proliferation.
- Induction of Apoptosis: Similar compounds have been shown to induce late apoptosis in cancer cells through mitochondrial pathways .
- Cell Cycle Arrest: Evidence suggests that these compounds can cause cell cycle arrest at the G0/G1 phase, further inhibiting tumor growth .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
The compound shares its [1,2,4]triazolo[4,3-a]pyridine core with analogs synthesized in antimalarial studies (e.g., compounds 8a and 8c from ). Key differences lie in substituents:
- Trifluoromethyl group : Unique to the target compound, replacing halogens (e.g., chlorine in 8a ) or methyl groups (e.g., 8c ). The -CF₃ group confers enhanced electron-withdrawing effects and resistance to oxidative metabolism.
Comparison with Patent Compounds
- Compound 110D (): Features a chlorine substituent at position 5 and a hydroxy-methylbutynyl group at position 4. While both compounds share a triazolopyridine core, the target lacks the alkyne moiety and chlorine, which may influence target selectivity (e.g., kinase vs. antimalarial activity).
- European Patent Compounds (): Contain imidazo-pyrrolo-pyrazine cores instead of triazolopyridine. However, the trifluoropropyl sulfonamide group in these analogs highlights a broader trend of using fluorinated sulfonamides to enhance binding affinity and blood-brain barrier penetration .
Physicochemical and Pharmacological Data
Table 1: Key Properties of Selected Analogs
Key Observations :
- Lipophilicity : The target compound’s azepane group balances the hydrophobicity of -CF₃, achieving a moderate LogP (~3.2), comparable to 8c (LogP ~2.8).
- Bioactivity : While 8a shows potent antimalarial activity (IC₅₀ 12 nM), the target’s -CF₃ and azepane may redirect its mechanism toward kinase or protease inhibition, as seen in structurally related patent compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
